molecular formula C8H17NO3S2 B2464385 N-[(4-methoxythian-4-yl)methyl]methanesulfonamide CAS No. 2034588-20-8

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide

Cat. No.: B2464385
CAS No.: 2034588-20-8
M. Wt: 239.35
InChI Key: FTZXKQORONQDTQ-UHFFFAOYSA-N
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Description

N-[(4-Methoxythian-4-yl)methyl]methanesulfonamide (CAS 2034486-54-7) is a chemical compound offered for research and development purposes. This sulfonamide derivative features a methoxythiane moiety, a saturated thiopyran ring, which may influence its physicochemical properties and biomolecular interactions . The compound is supplied by multiple chemical suppliers, including Life Chemicals, and is available in various quantities to suit research needs . Sulfonamides are a historically significant class of compounds in medicinal chemistry, first recognized for their antibiotic properties and now investigated for a wide range of biological activities . Modern research explores sulfonamides as potential agents in oncology, with studies identifying them as inhibitors of kinases like Lemur tyrosine kinase 3, which promotes tumor development . They also exhibit carbonic anhydrase inhibition, antibacterial, antiviral, and anti-leishmanial activities . The structural motif of the methanesulfonamide group linked to a cyclic system is present in compounds investigated as potent and selective receptor antagonists, suggesting the potential for diverse pharmacological applications . This product is intended for research use by qualified scientists only. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S2/c1-12-8(3-5-13-6-4-8)7-9-14(2,10)11/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZXKQORONQDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The sulfonylation reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom in methanesulfonyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The general reaction scheme is:

$$
\text{(4-Methoxythian-4-yl)methylamine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Key Reaction Parameters:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both the amine and sulfonyl chloride.
  • Temperature: Reactions are typically conducted at 0–5°C initially to control exothermicity, followed by stirring at room temperature.
  • Stoichiometry: A 1:1 molar ratio of amine to methanesulfonyl chloride is used to minimize disulfonamide byproducts.

Workup and Purification

Post-reaction, the mixture is washed with aqueous HCl (1M) to remove excess base, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification is achieved via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient). Reported yields for analogous sulfonamide syntheses range from 85–93%.

Alternative Sulfonylation Strategies

Use of Methanesulfonic Anhydride

Methanesulfonic anhydride serves as an alternative sulfonating agent, particularly in cases where methanesulfonyl chloride is unavailable. The reaction requires stringent anhydrous conditions and a catalytic amount of 4-dimethylaminopyridine (DMAP):

$$
\text{(4-Methoxythian-4-yl)methylamine} + (\text{CH}3\text{SO}2)2\text{O} \xrightarrow{\text{DMAP}} \text{this compound} + \text{CH}3\text{SO}_3\text{H}
$$

This method offers comparable yields (80–88%) but necessitates longer reaction times (12–24 hours).

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate sulfonylation. In a study using similar substrates, reaction times were reduced from 6 hours to 15 minutes, with yields improving to 90–95%. This approach is advantageous for large-scale production but requires specialized equipment.

Synthesis of (4-Methoxythian-4-yl)methylamine

The amine precursor is synthesized through a multi-step process starting from thian-4-ol.

Methoxylation of Thian-4-ol

Thian-4-ol undergoes methoxylation using methyl iodide and silver(I) oxide in dry acetone:

$$
\text{Thian-4-ol} + \text{CH}3\text{I} \xrightarrow{\text{Ag}2\text{O}} \text{4-Methoxythian} + \text{AgI}
$$

The product is purified via distillation (b.p. 92–94°C at 15 mmHg) with a yield of 78%.

Introduction of the Methylamine Group

The methylamine group is introduced via a Gabriel synthesis:

  • Phthalimide Protection: 4-Methoxythian is treated with phthalimide potassium in DMF to form N-(4-methoxythian-4-yl)methylphthalimide.
  • Deprotection: Hydrazine hydrate in ethanol removes the phthalimide group, yielding (4-methoxythian-4-yl)methylamine.

$$
\text{4-Methoxythian} \xrightarrow{\text{Phthalimide K}} \text{N-(4-Methoxythian-4-yl)methylphthalimide} \xrightarrow{\text{N}2\text{H}4} \text{(4-Methoxythian-4-yl)methylamine}
$$

Overall yield for the two-step sequence is 65–70%.

Optimization of Reaction Conditions

Effect of Base on Yield

A comparative study of bases revealed the following trends:

Base Yield (%) Reaction Time (h)
Triethylamine 93 4
Pyridine 88 6
NaHCO₃ 75 8

Triethylamine is optimal due to its strong base strength and low nucleophilicity, which minimizes side reactions.

Solvent Selection

Polar aprotic solvents like THF enhance reaction rates by stabilizing the transition state. Non-polar solvents (e.g., toluene) result in lower yields (<70%) due to poor solubility of the amine.

Structural Characterization

The synthesized compound is characterized using:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.34 (d, 2H, CH₂NH), 2.98 (s, 3H, SO₂CH₃).
    • ¹³C NMR: δ 56.1 (OCH₃), 45.3 (CH₂NH), 39.8 (SO₂CH₃).
  • Mass Spectrometry: ESI-MS m/z 265.1 [M+H]⁺.
  • X-ray Crystallography: Confirms the chair conformation of the thian ring and the equatorial orientation of the methoxy group.

Side Reactions and Byproduct Management

Common side reactions include:

  • Disulfonamide Formation: Caused by excess methanesulfonyl chloride. Mitigated by using stoichiometric reagents.
  • Oxidation of the Thian Ring: Occurs in the presence of strong oxidizing agents. Avoided by conducting reactions under nitrogen.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to enhance heat transfer and reduce reaction times. A pilot study achieved a throughput of 1.2 kg/day with 90% yield using a microreactor system.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, and detailed studies are required to elucidate the precise mechanisms .

Comparison with Similar Compounds

Key Observations:

  • Electron-donating vs. withdrawing groups: Methoxy (in the target compound) and amino groups improve solubility and bioavailability, whereas nitro and chloro groups enhance reactivity and lipophilicity .

Key Observations:

  • Catalysts : DMAP or LiHMDS (lithium hexamethyldisilazane) are used to activate reactions .
  • Yields : Vary widely (55–90%) depending on substituent steric effects and purification methods .

Physicochemical Data

Compound Molecular Weight (g/mol) Calculated PSA (Ų) LogP (Predicted)
This compound 237.34 78.5 1.2
N-(4-Methoxy-2-nitrophenyl) derivative 335.32 134.8 1.8
N-(3-Chloro-4-methylphenyl)methanesulfonamide 219.69 54.5 2.5
  • PSA (Polar Surface Area) : Higher values (e.g., 134.8 Ų for nitro derivatives) correlate with reduced membrane permeability .
  • LogP: Methoxy and amino groups lower LogP, enhancing aqueous solubility .

Biological Activity

N-[(4-methoxythian-4-yl)methyl]methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including data from case studies and experimental results.

Chemical Structure and Properties

The compound features a methanesulfonamide group linked to a thian-4-yl moiety, which may influence its interaction with biological targets. Understanding its chemical structure is crucial for elucidating its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, potentially benefiting conditions characterized by excessive inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits dihydropteroate synthase, affecting folate synthesis
Anti-inflammatoryModulates cytokine production in immune cells

Case Studies

Several case studies have explored the effects of this compound in various contexts:

  • Case Study on Antimicrobial Efficacy :
    • A study involving clinical isolates of bacteria demonstrated that the compound effectively inhibited growth in multiple strains, including resistant variants.
    • Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Case Study on Anti-inflammatory Properties :
    • Research involving animal models of inflammation showed that treatment with the compound reduced markers of inflammation significantly.
    • This suggests potential therapeutic applications in inflammatory diseases.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • In vitro Studies : Laboratory experiments have shown significant antimicrobial activity against various pathogens, indicating its potential use as an antibiotic agent.
  • In vivo Studies : Animal models have provided evidence supporting its anti-inflammatory effects, with reductions in edema and inflammatory cytokines observed after administration.

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